3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18BrClFNO. This compound is of interest due to its unique structure, which includes a piperidine ring substituted with a 4-bromo-2-fluorophenoxyethyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromo-2-fluorophenol: This can be achieved through the bromination of 2-fluorophenol using bromine in the presence of a catalyst.
Formation of 4-bromo-2-fluorophenoxyethyl bromide: This intermediate is synthesized by reacting 4-bromo-2-fluorophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 4-bromo-2-fluorophenoxyethyl bromide is then reacted with piperidine to form 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine.
Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to the free base to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated derivatives.
Scientific Research Applications
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chloro-2-fluorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenoxyethyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
3-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBOOUOTDFZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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